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molecular formula C13H20N2 B181681 1-Benzyl-4-methylpiperidin-4-amine CAS No. 163271-06-5

1-Benzyl-4-methylpiperidin-4-amine

Cat. No. B181681
M. Wt: 204.31 g/mol
InChI Key: YDQYORVMGACBMI-UHFFFAOYSA-N
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Patent
US05821240

Procedure details

39.4 g of 4-acetylamino-1-benzyl-4-methylpiperidine are heated to boiling in 400 ml of concentrated hydrochloric acid for 3 days. After evaporation to half the volume in a rotary evaporator, the pH is adjusted to 12 with 50% strength sodium hydroxide solution while cooling. The mixture is extracted three times with methylene chloride. The combined organic phases are then dried over sodium sulphate, and the solvent is distilled off in a rotary evaporator. The residue is employed without further purification in the next reaction.
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1([CH3:18])[CH2:10][CH2:9][N:8]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:7][CH2:6]1)(=O)C>Cl>[NH2:4][C:5]1([CH3:18])[CH2:10][CH2:9][N:8]([CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
39.4 g
Type
reactant
Smiles
C(C)(=O)NC1(CCN(CC1)CC1=CC=CC=C1)C
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation to half the volume
CUSTOM
Type
CUSTOM
Details
in a rotary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted three times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are then dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue is employed without further purification in the next reaction

Outcomes

Product
Name
Type
Smiles
NC1(CCN(CC1)CC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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